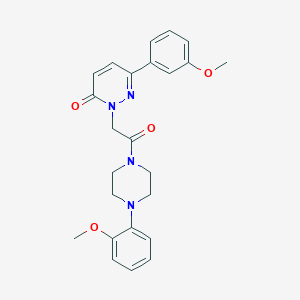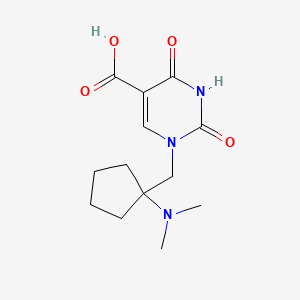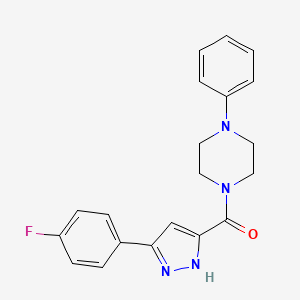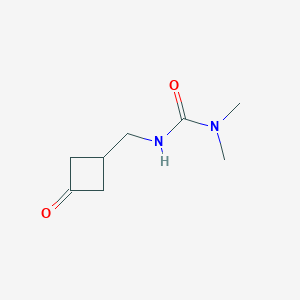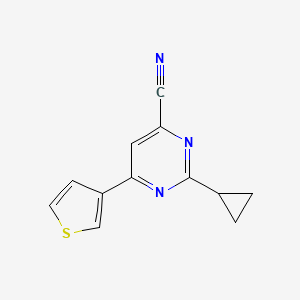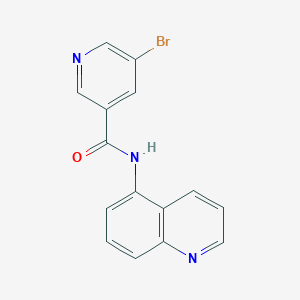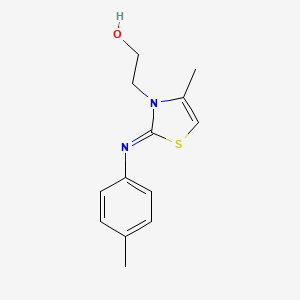![molecular formula C16H20N2O3 B14871225 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B14871225.png)
3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-(benzo[d]oxazol-2-yl)aniline with appropriate reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through the Vilsmeyer-Haack cyclization . The key intermediate, N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide, is obtained by refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound is known to bind to prostaglandin H2 synthase (PGHS) protein and trypsin enzyme, exhibiting anti-inflammatory effects . The binding affinity is facilitated by the benzoxazole ring, which mimics the structure of nucleic bases and allows for easy interaction with biological receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzo[d]oxazol-2-yl)aniline: A precursor in the synthesis of various benzoxazole derivatives.
N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide: An intermediate in the synthesis of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one.
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Another benzoxazole derivative with potential pharmacological applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C16H20N2O3 |
|---|---|
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
3-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H20N2O3/c1-12-6-4-5-10-17(12)15(19)9-11-18-13-7-2-3-8-14(13)21-16(18)20/h2-3,7-8,12H,4-6,9-11H2,1H3 |
Clé InChI |
FLFDGSXXOVFRRP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1C(=O)CCN2C3=CC=CC=C3OC2=O |
Solubilité |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)

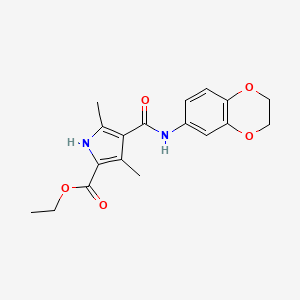
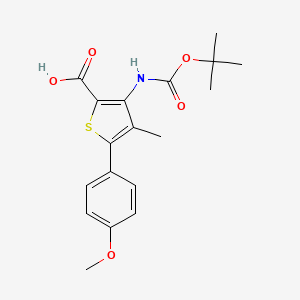
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
